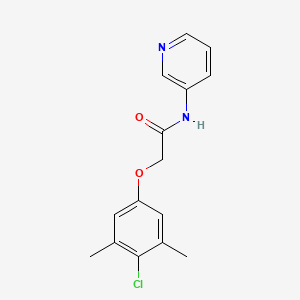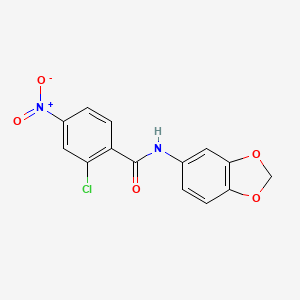
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide, also known as BDCNB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. BDCNB has been shown to have potential applications in cancer therapy, neuroprotection, and inflammation.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide acts as a potent inhibitor of PARP, which is an enzyme involved in DNA repair and cell death pathways. The inhibition of PARP by N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide results in the accumulation of DNA damage and the activation of cell death pathways, leading to the death of cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide inhibits PARP activation, which reduces neuronal death and improves neurological outcomes. In inflammation, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces oxidative stress and inflammation by inhibiting PARP activation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to have various biochemical and physiological effects in different tissues. In cancer cells, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide inhibits DNA repair mechanisms, leading to the accumulation of DNA damage and cell death. In neuronal cells, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces neuronal death and improves neurological outcomes by inhibiting PARP activation. In inflammation, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces oxidative stress and inflammation by inhibiting PARP activation, which can lead to tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for PARP inhibition, which allows for accurate and reliable results. However, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide also has limitations, including its potential toxicity and off-target effects, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide, including its potential applications in combination therapy with other drugs for cancer treatment. Further studies are also needed to determine the optimal dosage and administration of N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide for different applications. Additionally, the potential off-target effects of N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide need to be further investigated to ensure its safety for clinical use. Finally, the development of new synthetic methods for N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide and its analogs may lead to the discovery of more potent and selective PARP inhibitors.
Synthesemethoden
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. One of the commonly used methods involves the reaction of 2-chloro-4-nitrobenzoic acid with 1,3-benzodioxole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the amidation reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been extensively studied in scientific research for its potential applications in various fields. In cancer research, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to prevent neuronal death in models of ischemia and traumatic brain injury. Inflammation research has also shown that N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide can reduce inflammation and oxidative stress in various tissues.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-9(17(19)20)2-3-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIWCIZYHWONTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

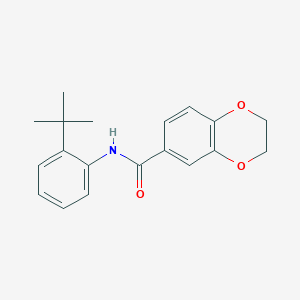
![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)
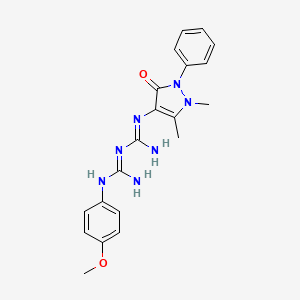



![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
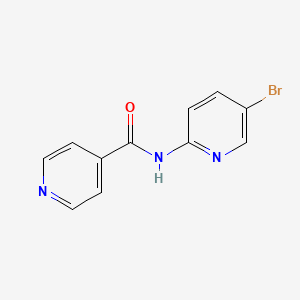
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)

